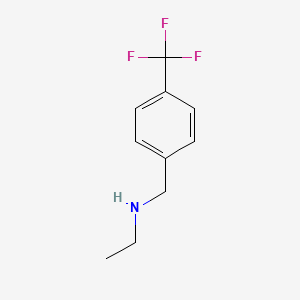

N-Ethyl-4-(trifluoromethyl)benzylamine

Descripción general

Descripción

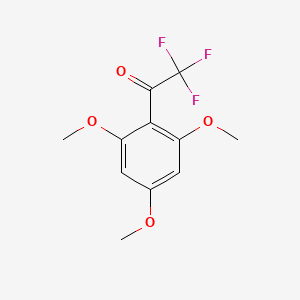

N-Ethyl-4-(trifluoromethyl)benzylamine is a chemical compound that is part of a broader class of trifluoromethylbenzylamines. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzylamine structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Synthesis Analysis

The synthesis of related trifluoromethylbenzylamine derivatives often involves the use of starting materials such as trifluoromethylbenzylamine or trifluoromethylbenzaldehyde. For instance, a Schiff base compound, N,N'-bis(trifluoromethylbenzylidene)ethylenediamine, was synthesized by reacting ethylenediamine with 4-(trifluoromethyl)benzaldehyde, indicating that similar synthetic routes could be applicable for N-Ethyl-4-(trifluoromethyl)benzylamine . Additionally, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available 3,5-bis(trifluoromethyl)benzylamine, suggesting that N-Ethyl-4-(trifluoromethyl)benzylamine could also be synthesized through a direct functionalization of the benzylamine moiety .

Molecular Structure Analysis

The molecular structure of compounds related to N-Ethyl-4-(trifluoromethyl)benzylamine can be quite complex. For example, the Schiff base compound mentioned earlier crystallizes in a monoclinic space group and features intermolecular hydrogen bonds, which could imply that N-Ethyl-4-(trifluoromethyl)benzylamine may also exhibit interesting crystalline properties . The presence of the trifluoromethyl group is likely to influence the overall molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

Compounds containing the trifluoromethylbenzylamine moiety can participate in various chemical reactions. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry reaction that could potentially be used to modify N-Ethyl-4-(trifluoromethyl)benzylamine . The reactivity of the benzylamine group allows for further functionalization, which can be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-4-(trifluoromethyl)benzylamine can be inferred from related compounds. For example, the Schiff base compound exhibits a melting point of 109.2°C and a yield of 75%, which provides a reference for the potential stability and purity that can be expected for N-Ethyl-4-(trifluoromethyl)benzylamine . The trifluoromethyl group's strong electron-withdrawing nature is likely to affect the compound's acidity, basicity, and overall chemical stability.

Aplicaciones Científicas De Investigación

“N-Ethyl-4-(trifluoromethyl)benzylamine” is a type of organic compound that is often used as a building block in organic chemistry . Here are some potential applications based on its chemical properties:

-

Organic Synthesis

-

Reactions at the Benzylic Position

“N-Ethyl-4-(trifluoromethyl)benzylamine” is a type of organic compound that is often used as a building block in organic chemistry . Here are some potential applications based on its chemical properties:

-

Organic Synthesis

-

Reactions at the Benzylic Position

Safety And Hazards

“N-Ethyl-4-(trifluoromethyl)benzylamine” is considered hazardous. It’s combustible and may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

Propiedades

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKJUAYPMGFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238137 | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-(trifluoromethyl)benzylamine | |

CAS RN |

90390-12-8 | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl({[4-(trifluoromethyl)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)